molecular formula C13H11FN4OS B6067176 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide

3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide

Cat. No. B6067176
M. Wt: 290.32 g/mol
InChI Key: RIIFSHMNMZVGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been reported to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation.
Biochemical and physiological effects:
Studies have shown that 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide exhibits various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide in lab experiments include its high selectivity towards cancer cells, low toxicity, and potential therapeutic applications. However, the limitations include its synthetic nature, which may limit its availability and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the research on 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide. These include:
1. Further studies to determine its efficacy in vivo and its potential as a therapeutic agent for cancer treatment.
2. Investigation of its mechanism of action and the signaling pathways involved in its anti-cancer effects.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies to determine its potential for use in combination therapy with other anti-cancer agents.
5. Investigation of its potential for use in the treatment of other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a synthetic compound that has shown potential for use in cancer treatment. Its biochemical and physiological effects, as well as its mechanism of action, have been extensively studied. Further research is required to determine its efficacy in vivo and its potential for use in combination therapy with other anti-cancer agents.

Synthesis Methods

The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide involves the reaction of 6-fluoroindole-3-carboxylic acid with thiosemicarbazide followed by acylation with 2-bromo-N-(2-chloroethyl)propanamide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product.

Scientific Research Applications

3-(6-fluoro-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have shown that this compound selectively inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

3-(6-fluoroindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c14-10-2-1-9-3-5-18(11(9)7-10)6-4-12(19)16-13-17-15-8-20-13/h1-3,5,7-8H,4,6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIFSHMNMZVGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NN=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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